molecular formula C16H19OP B11965905 Phosphine oxide, butyldiphenyl- CAS No. 4233-13-0

Phosphine oxide, butyldiphenyl-

Cat. No.: B11965905
CAS No.: 4233-13-0
M. Wt: 258.29 g/mol
InChI Key: ZEYULRWCONMDRY-UHFFFAOYSA-N
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Description

Contemporary Significance of Phosphine (B1218219) Oxides in Chemical Sciences

Phosphine oxides (R₃P=O) are a class of organophosphorus compounds characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic residues. These compounds are no longer viewed merely as byproducts of reactions involving phosphines, such as the Wittig reaction, but are now recognized for their intrinsic utility and diverse applications across the chemical sciences. researchgate.netchemicalbook.com Their significance stems from the unique properties conferred by the highly polar and basic phosphoryl (P=O) group. researchgate.netchemicalbook.com

In modern chemical research, phosphine oxides are employed in a wide range of applications. They serve as ligands in homogeneous catalysis, where they can influence the reactivity of metal centers. wikipedia.orgnih.gov For instance, they have been used as stabilizing ligands for palladium nanoparticles in cross-coupling reactions, preventing catalyst decomposition. nih.gov The cis effect, where a phosphine oxide ligand labilizes a cis-positioned CO ligand in an organometallic complex, is a well-documented phenomenon in coordination chemistry. wikipedia.org Furthermore, their ability to act as strong hydrogen-bond acceptors makes them valuable in the construction of supramolecular assemblies and as reagents to promote the crystallization of other chemical compounds. chemicalbook.com

The field of materials science has also found applications for phosphine oxides, for example, as flame retardants. researchgate.net In medicinal chemistry, the incorporation of a phosphine oxide moiety into a drug scaffold can dramatically increase polarity and aqueous solubility, which are crucial pharmacokinetic properties. nih.govbldpharm.com This has led to their consideration as important structural elements in drug design, with examples like the anticancer drug brigatinib, which contains a dimethylphosphine (B1204785) oxide group, highlighting their growing importance. bldpharm.com They are also investigated as photoinitiators in polymer chemistry. wikipedia.org

Research Trajectories and Academic Relevance of Butyldiphenylphosphine (B1617683) Oxide

Butyldiphenylphosphine oxide, with the chemical formula C₁₆H₁₉OP, is a specific member of the tertiary phosphine oxide family that has garnered academic interest. nih.govsigmaaldrich.com Its structure, featuring two phenyl groups and one butyl group attached to the phosphoryl center, makes it a valuable compound for fundamental studies and as a precursor in organic synthesis.

Research involving butyldiphenylphosphine oxide often focuses on its synthesis, reactivity, and application as a ligand or building block. The synthesis of aryldiphenylphosphine oxides can be achieved through several methods, including the oxidation of the corresponding phosphine, transition metal-catalyzed coupling reactions, or the alkaline hydrolysis of aryltriphenylphosphonium salts. acs.org The reduction of alkylphosphine oxides back to their corresponding phosphines is also a significant area of research, as it allows for the regeneration of valuable phosphine reagents. sci-hub.se

The academic relevance of butyldiphenylphosphine oxide and its analogs, such as tert-butyldiphenylphosphine (B1265831) oxide, is evident in studies of their structural and electronic properties. X-ray crystallography studies have been performed to determine their precise molecular geometry. For example, the crystal structure of the related tert-butyldiphenylphosphine oxide reveals a distorted tetrahedral geometry around the phosphorus atom and a P=O bond length of 1.490 (1) Å. nih.gov Such structural data is crucial for understanding the compound's reactivity and its interactions in larger molecular systems.

Furthermore, butyldiphenylphosphine oxide serves as a precursor for more complex, functionalized phosphine oxides. Research has demonstrated the preparation of enantiomerically enriched P-chiral phosphine oxides via palladium-catalyzed cross-coupling reactions of compounds like tert-butylphenylphosphine (B1609042) oxide with various aryl halides. researchgate.net These chiral phosphine oxides are valuable in asymmetric synthesis. The compound and its derivatives are also used in coordination chemistry, where they can act as ligands for various transition metals, leading to complexes with potential catalytic applications. wikipedia.orgrsc.org

Data Tables

Table 1: Crystallographic Data for tert-Butyldiphenylphosphine Oxide

Note: Data for the closely related isomer, tert-butyldiphenylphosphine oxide, is presented here as a representative example of the structural class.

ParameterValueReference
Chemical FormulaC₁₆H₁₉OP nih.gov
Molecular Weight258.28 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)6.3432 (6) nih.gov
b (Å)9.5219 (9) nih.gov
c (Å)12.4556 (15) nih.gov
β (°)101.665 (10) nih.gov
Volume (ų)736.78 (13) nih.gov
P=O Bond Length (Å)1.490 (1) nih.gov

Table 2: Spectroscopic Data for tert-Butyldiphenylphosphine Oxide

TechniqueSolventChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Reference
³¹P NMRCD₂Cl₂38.96 nih.gov
¹H NMRCD₂Cl₂1.3 (s), 7.3 (m), 7.6 (m), 7.9 (m) nih.gov
Infrared (P=O stretch)-1165 nih.gov
Infrared (P-Ar stretch)-1126 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4233-13-0

Molecular Formula

C16H19OP

Molecular Weight

258.29 g/mol

IUPAC Name

[butyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

ZEYULRWCONMDRY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Butyldiphenylphosphine Oxide and Its Derivatives

Directed Synthesis Pathways

Directed synthesis pathways offer precise control over the molecular architecture of butyldiphenylphosphine (B1617683) oxide and its derivatives. These methods are crucial for accessing specific isomers and functionalized analogs that are otherwise difficult to obtain.

Targeted Functionalization via Ortho-Lithiation Strategies

Ortho-lithiation represents a powerful tool for the regioselective functionalization of aromatic rings. In the context of butyldiphenylphosphine oxide, the phosphoryl group (P=O) acts as a potent directing group, facilitating the deprotonation of the ortho-positions of the phenyl rings by strong bases like tert-butyllithium (B1211817). oup.comwikipedia.org This approach allows for the introduction of various electrophiles at specific sites, leading to a wide array of ortho-substituted derivatives. oup.com

A notable advancement in this area is the development of a double ortho-lithiation of tert-butyldiphenylphosphine (B1265831) oxide. oup.comoup.com This process, which can achieve a deuteration ratio of 200%, enables the simultaneous functionalization of both phenyl rings. oup.com The resulting dilithiated species serve as versatile precursors for the synthesis of phosphorus heterocycles, such as dibenzophospholes and 9-phospha-10-metalla-9,10-dihydroanthracene derivatives. oup.comoup.com

Key Features of Ortho-Lithiation:

FeatureDescription
Directing Group The phosphoryl group (P=O) directs the lithiation to the ortho-positions of the phenyl rings. oup.comwikipedia.org
Regioselectivity Enables precise introduction of functional groups at the ortho-positions. oup.comwikipedia.org
Versatility The lithiated intermediates can react with a wide range of electrophiles. oup.com
Double Lithiation Allows for the simultaneous functionalization of both phenyl rings. oup.comoup.com

Synthesis through Quaternization of Tertiary Diphenylphosphines and Subsequent Reactions

A two-step methodology involving the quaternization of tertiary diphenylphosphines, such as methyldiphenylphosphine (B73815) or benzyldiphenylphosphine, with aryl bromides provides a versatile route to aryldiphenylphosphine oxides. acs.orgnih.gov This initial step, which can be nickel-catalyzed or in some cases metal-free, yields quaternary phosphonium (B103445) salts in good yields (48–90%). acs.orgnih.gov

The subsequent step involves a Wittig-type reaction of these phosphonium salts with aldehydes like furan-2-carbaldehyde or p-chlorobenzaldehyde. acs.orgnih.gov This reaction, in contrast to its traditional use for olefin synthesis, is employed here to generate the desired tertiary phosphine (B1218219) oxide, with the corresponding olefin as a byproduct. acs.org This quaternization-Wittig sequence is particularly advantageous for synthesizing aryldiphenylphosphine oxides bearing electron-deficient aryl groups, which can be challenging to prepare via alkaline hydrolysis of aryltriphenylphosphonium salts. nih.gov

Derivatization from Precursor Phosphine Oxides (e.g., Triphenylphosphine (B44618) Oxide Cleavage)

Triphenylphosphine oxide (TPPO), a common byproduct in many chemical reactions, can be repurposed as a valuable starting material for the synthesis of other phosphine oxides. nih.govscientificupdate.com A significant development in this area is the selective cleavage of a carbon-phosphorus (C-P) bond in TPPO using metallic sodium. nih.govresearchgate.net This process efficiently generates sodium diphenylphosphinite (Ph₂PONa), a versatile intermediate. nih.gov

This diphenylphosphinite can then be reacted with various electrophiles, such as alkyl halides, to produce a range of substituted phosphine oxides. nih.gov This method provides a direct and atom-economical route to valuable organophosphorus compounds from a readily available waste product. nih.govscientificupdate.com For instance, the reaction of the in-situ generated sodium diphenylphosphinite with an appropriate alkyl halide can yield butyldiphenylphosphine oxide.

Controlled Isolation of Butyldiphenylphosphine Oxide from Reaction Byproducts

Butyldiphenylphosphine oxide can sometimes be formed as an unintentional byproduct in reactions involving tert-butyldiphenylphosphine. For instance, during a reaction aimed at coordinating tert-butyldiphenylphosphine to a gold(I) complex, the phosphine was oxidized to tert-butyldiphenylphosphine oxide. nih.gov The controlled isolation and purification of the desired phosphine oxide from the reaction mixture is crucial. In this specific case, the product was successfully isolated through recrystallization from a dichloromethane/n-hexane mixture. nih.gov This highlights the importance of purification techniques in obtaining pure samples of butyldiphenylphosphine oxide when it is generated as a byproduct.

Transformation of Arylphosphine Oxides via Dearylation Processes

A novel protocol for the dearylation of arylphosphine oxides has been developed using a composite of sodium hydride (NaH) and lithium iodide (LiI). ntu.edu.sgrsc.org This method allows for the cleavage of a C(sp²)-P bond, transforming a triarylphosphine oxide into a diarylphosphine oxide. ntu.edu.sg The resulting transient sodium phosphinite can then be functionalized in a one-pot fashion with a variety of electrophiles. ntu.edu.sgrsc.org

This dearylation strategy is applicable to t-butyldiphenylphosphine oxide, offering a synthetic pathway to unsymmetrical tertiary phosphine oxides. ntu.edu.sg The process involves the selective cleavage of one of the phenyl groups, followed by the introduction of a different substituent. This method provides a valuable tool for the synthesis of structurally diverse phosphine oxides. ntu.edu.sg

Synthetic Approaches to Phosphorus Heterocycles and P-Chiral Ligands

The synthesis of phosphorus heterocycles and P-chiral ligands often utilizes butyldiphenylphosphine oxide and its derivatives as key starting materials or intermediates. These compounds are highly valued for their applications in catalysis and materials science.

The synthesis of phosphorus(V)-substituted aromatic heterocycles generally follows two main strategies: the construction of the heterocyclic core using phosphorus-containing reagents, or the functionalization of a pre-formed heterocyclic core with phosphorus reagents. nih.gov For example, palladium-catalyzed cross-coupling reactions of halo-substituted heterocycles with secondary phosphine oxides have proven to be an efficient route to phosphoryl-substituted heterocycles. nih.gov

P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, are crucial in asymmetric catalysis. nih.gov The synthesis of these ligands often involves the preparation of enantiomerically pure phosphine oxides as key intermediates. nih.govnih.gov For instance, an efficient and practical synthesis of an enantiomerically pure P-chiral dihydrobenzooxaphosphole (BOP) core has been developed, which is suitable for the large-scale preparation of related ligand series. nih.gov The methodology often relies on the stereospecific reduction of the P-chiral phosphine oxide to the corresponding phosphine. rsc.org

Synthetic Strategies for Phosphorus Heterocycles and P-Chiral Ligands:

ApproachDescriptionKey Intermediates/Reagents
Heterocycle Construction Building the heterocyclic ring system incorporating a phosphorus atom.Phosphorus-containing building blocks. nih.gov
Heterocycle Functionalization Introducing a phosphorus group onto a pre-existing heterocyclic scaffold.Halo-heterocycles, secondary phosphine oxides, Pd catalysts. nih.gov
P-Chiral Ligand Synthesis Creating phosphines with a chiral phosphorus center.Enantiomerically pure phosphine oxides, reducing agents (e.g., HSiCl₃). nih.govrsc.org

Formation of Dibenzophospholes and Related Architectures

Dibenzophospholes, which are tricyclic compounds containing a central phosphole ring fused to two benzene (B151609) rings, are significant scaffolds in materials science and coordination chemistry. One advanced method for their synthesis involves the direct C-H/C-H coupling of diarylphosphine oxides like tert-butyldiphenylphosphine oxide. nih.gov Research by Satoh, Miura, and co-workers has demonstrated the one-pot synthesis of dibenzophosphole oxides through a rhodium(III)-catalyzed ortho-naphthylation of arylphosphine sulfides, which is followed by a phosphine-free cyclization (PFC) reaction. nih.gov Another strategy involves the treatment of biphenyl-2-ylphosphine oxide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) under heat to induce cyclization into the dibenzophosphole oxide structure. nih.gov

These synthetic strategies for constructing dibenzophosphole scaffolds can be broadly classified by their reaction modes, including [4+1]-type intermolecular cyclization, intramolecular P-C bond formation, and intramolecular C-C bond formation of diarylphosphine derivatives. nih.gov The main synthetic routes typically involve either the reaction of 2,2′-dimetalated biaryls with phosphorus halides or the electrophilic cyclization of biphenyl-2-ylphosphorus compounds. tamu.edu

A representative reaction for forming a dibenzophosphole oxide is shown below:

ReactantReagentProductReference
tert-Butyldiphenylphosphine oxideRLi3,7-di-tert-butyl-5-phenylbenzo[b]phosphindole 5-oxide nih.gov
Biphenyl-2-yl-phosphine oxideTf₂ODibenzophosphole oxide nih.gov

Enantioselective Synthesis of P-Stereogenic Phosphine Oxide Derivatives

The synthesis of enantiopure P-stereogenic compounds is a significant challenge in organophosphorus chemistry, as these molecules are valuable as chiral ligands and organocatalysts. nih.gov Secondary phosphine oxides (SPOs) like tert-butyl-phenylphosphine oxide are key precursors due to their bench stability and the stereospecific nature of their P-H bond functionalization. nih.govorganic-chemistry.org

A primary method for obtaining enantiopure P-stereogenic SPOs is through classical resolution, where a racemic mixture is treated with a chiral resolving agent to form diastereomeric complexes that can be separated. nih.gov TADDOL derivatives have been successfully used for the optical resolution of various P-stereogenic SPOs, achieving high enantiomeric excess (ee ≥ 98% for some derivatives). nih.govacs.org For instance, enantiopure t-butyl-phenylphosphine oxide has been prepared using resolving agents such as mandelic acid or O,O′-dibenzoyltartaric acid (DBTA). nih.govelveflow.com

Once the enantiomerically enriched SPO is obtained, it can be transformed into a variety of P-stereogenic tertiary phosphine oxides with high stereospecificity. nih.govacs.org These transformations, which proceed with retention of configuration at the phosphorus center, include: nih.gov

Michaelis-Becker reaction: Alkylation of the deprotonated SPO with alkyl halides. nih.gov

Hirao coupling: Palladium-catalyzed arylation with aryl halides. nih.gov

Pudovik reaction: Addition to aldehydes to form α-hydroxy phosphine oxides. nih.gov

The table below summarizes stereospecific transformations starting from (S)-(2-methylphenyl)phenylphosphine oxide, a representative diaryl-SPO:

Reaction TypeReagentProductYieldee of ProductReference
Michaelis-BeckerMethyl iodide(S)-Methyl-(2-methylphenyl)-phenylphosphine oxide76-87%95-98% nih.gov
Michaelis-BeckerEthyl iodide(S)-Ethyl-(2-methylphenyl)-phenylphosphine oxide76-87%95-98% nih.gov
Hirao Coupling1-Bromonaphthalene(S)-(1-Naphthyl)-(2-methylphenyl)-phenylphosphine oxide-- nih.gov
Pudovik AdditionFormaldehyde(S)-Hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide98%96% nih.gov

Methodological Innovations in Butyldiphenylphosphine Oxide Synthesis

Flow chemistry, often conducted in microreactors, has emerged as a powerful tool in modern chemical synthesis, offering significant advantages over traditional batch processes. arxiv.org These benefits include superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles, and easier scalability. arxiv.orgresearchgate.net While specific applications to Butyldiphenylphosphine oxide are not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of other organophosphorus compounds, including phosphine oxides. researchgate.net

The synthesis of phosphine oxide-bearing heterocycles has been demonstrated in both batch and flow conditions, highlighting the viability of this technology. researchgate.net The use of microfluidic setups allows for precise control of residence time, temperature, and stoichiometry, which can lead to higher yields, improved selectivity, and the minimization of byproducts. arxiv.org Automated microfluidic platforms can further accelerate reaction optimization by rapidly screening a wide range of conditions, including catalysts, ligands, temperature, and reaction time. arxiv.org Given these advantages, microfluidic and flow chemistry approaches represent a promising frontier for the efficient and controlled synthesis of Butyldiphenylphosphine oxide.

Purification of reaction products is a critical step in chemical synthesis, and traditional column chromatography can be time-consuming and generate significant solvent waste. Consequently, there is growing interest in developing chromatography-free separation techniques.

One such technique is High-Performance Countercurrent Chromatography (HPCCC) , a liquid-liquid separation method that avoids solid stationary phases. A standardized HPCCC methodology has been successfully developed for the purification of crude reaction mixtures containing triphenylphosphine oxide (TPPO), a common byproduct in reactions like the Wittig and Mitsunobu reactions. organic-chemistry.org Using a biphasic solvent system, this method provided a significant increase in the recovery of the target products with purities comparable to those from HPLC, demonstrating its potential as a general and efficient purification tool for phosphine oxide-containing mixtures. organic-chemistry.org

Another challenge arises when hydrogen peroxide is used as an oxidant in phosphine oxide synthesis. While this method is clean and avoids byproducts, the H₂O₂ can form stable adducts with the phosphine oxide product through hydrogen bonding. nih.gov Removing these adducts to obtain the pure, adduct-free phosphine oxide requires non-chromatographic methods. Thermal decomposition in a suitable solvent like toluene (B28343) can break down the peroxide adduct, although it may require elevated temperatures and long reaction times. nih.gov

A novel and environmentally benign method for synthesizing phosphine oxides involves the surface-assisted air oxidation of their corresponding phosphine precursors. elveflow.comarxiv.org This technique utilizes porous activated carbon (AC) as a platform to facilitate the selective oxidation of phosphines using ambient air as the oxidant, eliminating the need for potentially hazardous reagents like hydrogen peroxide. elveflow.comarxiv.org

In this process, trialkyl- or triarylphosphines, such as the precursor to Butyldiphenylphosphine oxide, are adsorbed onto the surface of activated carbon. elveflow.comarxiv.org The high surface area and delocalized electrons of the AC are believed to facilitate a radical activation of molecular oxygen from the air. elveflow.comarxiv.org This activated oxygen then rapidly and quantitatively oxidizes the adsorbed phosphine to the corresponding phosphine oxide at room temperature. elveflow.comarxiv.org

Key advantages of this method include:

High Selectivity: The reaction yields the desired phosphine oxide without the formation of unwanted P(V) side products. elveflow.comarxiv.org

Mild Conditions: The oxidation occurs at ambient temperature and pressure using air. elveflow.comarxiv.org

Broad Applicability: The method is effective for a wide range of phosphines, including sterically hindered and air-stable triarylphosphines. elveflow.comarxiv.org

Simple Workup: The resulting phosphine oxide can be easily recovered in good yield by washing it off the activated carbon, which can then be reused. elveflow.com

This surface-assisted oxidation represents a significant advancement in green chemistry for the synthesis of phosphine oxides.

Iii. Elucidation of Reaction Mechanisms and Pathways Involving Butyldiphenylphosphine Oxide

Mechanistic Investigations of Functionalization and Transformation Reactions

Functionalization and transformation of butyldiphenylphosphine (B1617683) oxide often proceed through discrete, well-defined mechanistic steps. These include the strategic activation of aromatic C-H bonds and the cleavage of the robust carbon-phosphorus bond.

The ortho-lithiation of arylphosphine oxides, such as butyldiphenylphosphine oxide, is a powerful strategy for regioselective functionalization. This reaction, a type of Directed ortho-Metalation (DoM), leverages the phosphoryl group (P=O) as a Directed Metalation Group (DMG). organic-chemistry.orgwikipedia.org The mechanism proceeds in two primary stages. researchgate.net

First, an organolithium base, typically an alkyllithium like n-butyllithium (n-BuLi), coordinates to the Lewis basic oxygen atom of the phosphoryl group. This coordination increases the kinetic acidity of the protons in the ortho positions of the phenyl rings. organic-chemistry.orgwikipedia.org The very basic alkyllithium then abstracts an ortho-proton, forming a thermodynamically stable ortho-lithiated intermediate while maintaining the lithium-oxygen interaction. wikipedia.org The efficacy of this deprotonation step can often be enhanced by the addition of a chelating agent, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which helps to break up organolithium aggregates and increase the basicity of the monomeric species. researchgate.net

In the second stage, the resulting aryllithium species, a potent nucleophile, reacts with a suitable electrophile (E+). The electrophile is directed to the ortho-position, leading to the formation of a 1,2-disubstituted product with high regioselectivity. researchgate.net Studies on triphenylphosphine (B44618) oxide have demonstrated that bases like phenyllithium (B1222949) or tert-butyllithium (B1211817) can effectively induce this ortho-lithiation. epfl.ch Research has also shown that it is possible to achieve double ortho-lithiation on both phenyl rings of compounds like tert-butyldiphenylphosphine (B1265831) oxide, which can then be trapped by various electrophiles.

The general mechanism can be summarized as follows:

Coordination: The organolithium reagent (R-Li) coordinates to the oxygen of the P=O group.

Deprotonation: The coordinated base abstracts a proton from the ortho-position of a phenyl ring, forming an aryllithium intermediate.

Electrophilic Trapping: The aryllithium attacks an electrophile (E+), resulting in the ortho-functionalized phosphine (B1218219) oxide.

StepDescriptionKey Species
1. Coordination The organolithium reagent coordinates to the phosphoryl oxygen.Butyldiphenylphosphine oxide, Alkyllithium
2. Deprotonation Abstraction of an ortho-proton by the alkyllithium base.ortho-lithiated butyldiphenylphosphine oxide
3. Trapping Reaction of the lithiated intermediate with an electrophile.ortho-functionalized butyldiphenylphosphine oxide

The cleavage of the C(sp²)–P bond in arylphosphine oxides is a significant transformation, as organophosphorus compounds are widely utilized in synthesis. rsc.org This bond is generally robust, and its cleavage often requires specific conditions or activation.

One studied pathway for C(aryl)–P bond cleavage in triarylphosphines, which can be extended to butyldiphenylphosphine oxide, involves a metal-free reaction with alkynyl esters in the presence of water. Experimental and computational studies suggest that this reaction proceeds through the formation of a crucial hydroxy-λ⁵-phosphane intermediate. rsc.org The nucleophilic addition of the phosphine to the alkyne, followed by the attack of water on the phosphorus center, facilitates the cleavage. The driving force for this C–P bond scission in related reactions, such as the Wittig reaction, is the strain in the zwitterionic intermediate and the formation of a very stable phosphine oxide. rsc.org

In the context of transition-metal catalysis, the cleavage of C–P bonds can compete with C–H bond activation. For instance, studies involving triphenylphosphine at a platinum(0) center have shown that while ortho-C–H bond activation is often kinetically favored, the subsequent C–P bond cleavage is the thermodynamically preferred pathway. researchgate.net This process leads to the formation of stable phosphido-bridged metal complexes. researchgate.net

Different approaches to C(sp²)–P bond cleavage have been developed, utilizing various conditions:

Radical-mediated: Using photolysis or peroxides. rsc.org

Reductive: Employing transition metal catalysts or alkali metals. rsc.org

Via P(V) Intermediates: As seen in reactions involving nucleophilic attack on the phosphorus center. rsc.org

These methods often require relatively harsh conditions, which can limit their applicability due to low functional group tolerance. rsc.org

The reduction of phosphine oxides to their corresponding phosphines is a fundamental transformation in phosphorus chemistry, essential for recycling phosphine ligands. rsc.orgresearchgate.net The primary challenge in this reaction is the high thermodynamic stability of the phosphorus–oxygen (P=O) bond, which makes the reduction difficult and often unselective. nih.gov Oxophilicity, the tendency of a reagent to form strong bonds with oxygen, is a key concept in understanding these reductions. wikipedia.org

Modern reduction methods aim to achieve high chemoselectivity, allowing the P=O group to be reduced in the presence of other reducible functional groups like ketones, esters, or nitro groups. nih.govacs.org This is achieved through an "enhanced oxophilic competition" mechanism. rsc.org This strategy involves the in-situ generation of a highly oxophilic species that preferentially reacts with the phosphine oxide's oxygen over other functional groups.

A prominent example involves the use of silanes as reducing agents. While common silanes are not reactive enough, their reactivity can be enhanced catalytically. Computational studies have shown that catalytically generated electron-deficient silane (B1218182) species possess significantly enhanced oxophilicity. rsc.org Another approach involves the electrophilic activation of the P=O bond with an anhydride (B1165640) or a Brønsted acid. nih.govresearchgate.net This activation makes the phosphorus center more electrophilic and weakens the P=O bond, facilitating nucleophilic attack by a hydride source, such as a silane. researchgate.net

The general mechanism for a chemoselective, silane-based reduction can be outlined as:

Activation: A catalyst (e.g., a Brønsted acid) activates the silane, increasing its oxophilicity, or activates the P=O bond itself. rsc.orgresearchgate.net

Oxygen Transfer: The activated, highly oxophilic species attacks the oxygen atom of the phosphine oxide.

Hydride Transfer & Elimination: A hydride from the silane is transferred, and a silyl (B83357) oxide byproduct is eliminated, yielding the deoxygenated phosphine.

Reductant SystemKey FeatureChemoselectivityReference
Silane / Brønsted AcidIn-situ generation of highly oxophilic silylium-like species.High; tolerates ketones, esters, nitriles. acs.org
1,3-Diphenyl-disiloxane (DPDS)Highly powerful and chemoselective siloxane reductant.High; tolerates aldehydes, nitro groups. nih.gov
Silane / AnhydrideElectrophilic activation of the P=O bond.Good to high yields for various functionalized phosphine oxides. researchgate.net
Phosphite / IodineIodine-catalyzed oxygen transfer to phosphite.Mild conditions, scalable. chemistryviews.org

Reaction Dynamics within Catalytic Cycles

Butyldiphenylphosphine oxide and its related chemical forms can play crucial roles within catalytic cycles, influencing reaction pathways through bond activation and oxidative addition processes.

Secondary phosphine oxides (SPOs) are important pre-ligands in homogeneous catalysis. nih.gov They exist in a tautomeric equilibrium between the pentavalent phosphine oxide form (R₂P(O)H) and the trivalent phosphinous acid form (R₂P-OH). nih.govrsc.org While the pentavalent form is typically dominant, coordination to a late transition metal can shift the equilibrium toward the trivalent phosphinous acid tautomer. nih.govrsc.org In this form, the compound acts as a standard trivalent phosphine ligand, capable of participating in catalytic cycles that involve P–H bond activation.

While direct phosphine-assisted P-H activation is a specific scenario, the principle of an ancillary phosphine ligand promoting bond activation at a metal center is well-established. For example, in a heterometallic nickel-aluminum system, an exogenous phosphine ligand was found to be catalytic for a C(sp²)–H activation process. chemrxiv.org Mechanistic studies, including kinetics and computational modeling, revealed that the phosphine promotes the synergistic action of the two metal centers, facilitating stepwise oxidative addition and reductive elimination. chemrxiv.org This concept can be extended to P-H activation, where a phosphine ligand could facilitate the oxidative addition of the P-H bond of a coordinated secondary phosphine oxide (in its phosphinous acid form) to the metal center.

Oxidative addition is a fundamental step in many catalytic cycles, typically involving the addition of a substrate to a low-valent metal center, which increases the metal's oxidation state and coordination number. youtube.com While phosphines are classic ligands in catalysts that undergo oxidative addition, the direct involvement of phosphine oxides is less common but mechanistically significant.

Recent research has shown that mono-oxidation of a bidentate bis-phosphine ligand can be critical for forming the active catalyst in certain Pd-catalyzed C–H arylation reactions. acs.org The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand that is catalytically competent, demonstrating that phosphine oxides can be integral components of active catalysts. acs.org

Furthermore, the direct oxidative addition of a P–O bond, though rare, has been demonstrated. In one study, a nickel(0) complex selectively cleaved the P–O bond of a phosphinite ligand over a competing N–H bond. nsf.gov This reaction proceeds via oxidative addition of the P(III)–O bond to the Ni(0) center, forming a nickel hydride after a proton rearrangement. nsf.gov This provides a precedent for a metal center inserting into a phosphorus-oxygen bond, a key step that could be relevant to the reactivity of phosphine oxides under certain catalytic conditions.

The mechanisms of oxidative addition involving phosphine-ligated metal centers are diverse and can be concerted (three-center) or stepwise (SN2-type or radical pathways), depending on the nature of the substrate and the electronic and steric properties of the phosphine ligand. youtube.comnih.gov

Olefin Chain-Walking and Remote Hydrophosphination Mechanistic Studies

While specific mechanistic studies detailing olefin chain-walking and remote hydrophosphination catalyzed directly by butyldiphenylphosphine oxide are not extensively documented in the public domain, the general principles of these processes, often catalyzed by transition metals in the presence of phosphine ligands, are well-established. Butyldiphenylphosphine oxide can be a precursor to butyldiphenylphosphine, a ligand that can participate in such catalytic cycles.

The process of olefin chain-walking involves the migration of a double bond along a carbon chain. This is typically initiated by the formation of a metal-hydride species, which then adds to the olefin to form a metal-alkyl intermediate. A subsequent β-hydride elimination regenerates the olefin with the double bond in a new position and the metal-hydride catalyst. This sequence of insertion and elimination can "walk" the double bond along the alkyl chain.

Remote hydrophosphination is a process where a P-H bond is added to a double bond that is distant from the initial point of interaction with the catalyst. This often involves a chain-walking mechanism to isomerize the olefin to a desired position before the hydrophosphination occurs. The general mechanism for a metal-catalyzed hydrophosphination can proceed through several pathways, including:

Oxidative Addition/Reductive Elimination: The P-H bond of a phosphine oxide (in its tautomeric phosphinous acid form) or a secondary phosphine can oxidatively add to a low-valent metal center. The olefin then coordinates to the metal, inserts into the metal-hydride or metal-phosphido bond, and subsequent reductive elimination yields the hydrophosphination product.

Michael-type Addition: In some cases, a nucleophilic phosphide, generated from the phosphine oxide, can directly add to an activated olefin in a Michael-type fashion. wikipedia.org

A proposed catalytic cycle for a generic nickel-catalyzed remote hydrophosphination is depicted below. While not specific to butyldiphenylphosphine oxide, it illustrates the fundamental steps.

StepDescription
1. Catalyst Activation A nickel precatalyst reacts with a phosphine ligand (e.g., derived from butyldiphenylphosphine oxide) to form the active Ni(0) catalyst.
2. Oxidative Addition The P-H bond of the secondary phosphine oxide adds to the Ni(0) center to form a nickel-hydrido-phosphido intermediate.
3. Olefin Isomerization (Chain-Walking) The nickel-hydride moiety facilitates the isomerization of the internal olefin to a terminal olefin via a series of migratory insertions and β-hydride eliminations.
4. Hydrophosphination The terminal olefin inserts into the Ni-P bond, leading to the formation of a nickel-alkyl-phosphido species.
5. Reductive Elimination Reductive elimination from this intermediate releases the hydrophosphinated product and regenerates the active Ni(0) catalyst.

It is important to note that the efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst, the phosphine ligand, the substrate, and the reaction conditions.

Understanding the Role of Phosphine Oxide Tautomerism in Reactivity

Secondary phosphine oxides, such as butyldiphenylphosphine oxide, can exist in equilibrium between two tautomeric forms: the pentavalent phosphine oxide form and the trivalent phosphinous acid form. This tautomerism plays a critical role in the reactivity of these compounds.

The phosphine oxide form is generally more stable. However, the phosphinous acid tautomer, despite being present in small concentrations, is often the more reactive species in many reactions. This is because the trivalent phosphorus atom in the phosphinous acid form possesses a lone pair of electrons, rendering it nucleophilic and capable of coordinating to metal centers or reacting with electrophiles.

Computational studies on the tautomerism of H-phosphonates, H-phosphinates, and secondary phosphine oxides have provided insights into the factors governing this equilibrium. The stability of the tautomers and the energy barrier for their interconversion are influenced by:

Substituents on Phosphorus: The electronic and steric nature of the substituents on the phosphorus atom can affect the relative stability of the two tautomers.

Solvent: The polarity of the solvent can influence the tautomeric equilibrium.

Intermolecular Interactions: The mechanism of interconversion can involve multiple molecules of the phosphine oxide, facilitating proton transfer.

The reactivity of butyldiphenylphosphine oxide in various transformations can be rationalized by considering the involvement of its phosphinous acid tautomer. For instance, in metal-catalyzed reactions, the phosphinous acid form can act as a ligand for the metal center, initiating the catalytic cycle.

TautomerStructureKey FeaturesRole in Reactivity
Phosphine Oxide R₂P(=O)HPentavalent, tetracoordinate phosphorus; stable form.Generally less reactive; acts as a precursor to the phosphinous acid.
Phosphinous Acid R₂P-OHTrivalent, tricoordinate phosphorus; possesses a lone pair.More reactive tautomer; acts as a nucleophile and a ligand for metals.

Stereochemical Control and Mechanistic Implications

Reactions involving butyldiphenylphosphine oxide can have significant stereochemical implications, particularly when the phosphorus atom is a stereocenter or when the reaction creates a new stereocenter.

Investigations into Enantioselective Transformations

While butyldiphenylphosphine oxide itself is achiral, it can be a precursor to P-stereogenic phosphine oxides. The development of enantioselective transformations to synthesize chiral phosphine oxides is an active area of research due to their importance as chiral ligands and organocatalysts. Although specific investigations into enantioselective transformations directly employing butyldiphenylphosphine oxide as a prochiral substrate are not widely reported, general strategies for achieving enantioselectivity in reactions of phosphine oxides are relevant.

One common approach is the use of a chiral catalyst to desymmetrize a prochiral phosphine oxide or to perform a kinetic resolution of a racemic mixture. For example, chiral metal complexes have been used to catalyze the enantioselective addition of nucleophiles to phosphine oxides or the enantioselective oxidation of phosphines.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the phosphine oxide, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched phosphine oxide.

While not involving butyldiphenylphosphine oxide, an example of an enantioselective transformation is the iron(II)-catalyzed oxidative coupling of 2-naphthol (B1666908) derivatives using a chiral diphosphine oxide ligand, which proceeds with high enantioselectivity. nih.gov This highlights the potential of chiral phosphine oxides in asymmetric catalysis.

Stereochemical Outcomes (Retention vs. Inversion) at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of a chiral phosphine oxide can proceed with either retention or inversion of configuration. The stereochemical outcome is highly dependent on the reaction mechanism, the nature of the nucleophile, the leaving group, and the reaction conditions.

The two primary mechanisms for nucleophilic substitution at a tetracoordinate phosphorus center are:

SN2-type Mechanism: This mechanism involves a direct backside attack by the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state. This pathway typically results in inversion of configuration at the phosphorus center.

Addition-Elimination Mechanism: This mechanism involves the initial addition of the nucleophile to the phosphorus atom to form a pentacoordinate intermediate, often a trigonal bipyramid. This intermediate can then undergo pseudorotation, a process that changes the positions of the substituents. Subsequent elimination of the leaving group can lead to either retention or inversion of configuration, depending on whether pseudorotation occurs and the relative apicophilicity (tendency to occupy an apical position) of the groups.

Studies on the stereochemistry of nucleophilic displacement reactions at the phosphorus atom of various cyclic and acyclic phosphinates and phosphine oxides have shown that both retention and inversion are possible. For example, the reaction of some cyclic phosphinates with nucleophiles proceeds with inversion of configuration, consistent with an SN2-type mechanism or an addition-elimination mechanism where the entering and leaving groups occupy apical positions without pseudorotation.

MechanismIntermediate/Transition StateStereochemical Outcome
SN2-type Trigonal bipyramidal transition stateInversion
Addition-Elimination Trigonal bipyramidal intermediateRetention or Inversion (depending on pseudorotation)

V. Catalytic Applications of Butyldiphenylphosphine Oxide Derivatives

Homogeneous Catalysis

Butyldiphenylphosphine (B1617683) oxide and its derivatives have demonstrated utility in palladium-catalyzed cross-coupling reactions. While tertiary phosphines are more common ligands, the corresponding phosphine (B1218219) oxides can act as effective pre-ligands or stabilizers for the active palladium catalyst. nih.gov In the context of Buchwald-Hartwig amination, a cornerstone of C-N bond formation, phosphine oxide ligands can be crucial. wikipedia.org For instance, mixed phosphine-phosphine oxide ligands, which can be synthesized via methods like Rh(I)-catalyzed C-H bond alkylation, have shown remarkable reactivity in challenging Buchwald-Hartwig couplings, such as the reaction between 2-chlorotoluene (B165313) and gaseous ammonia. researchgate.netresearchgate.net The hemilabile nature of the phosphine oxide group is thought to prevent the formation of inactive palladium complexes, thereby enhancing catalytic activity. researchgate.netresearchgate.net

In Suzuki-Miyaura couplings, phosphine oxides have been shown to have a positive effect on the reaction rate and yield. nih.gov They can stabilize the active Pd(0) species, preventing its agglomeration and precipitation as palladium black, which ensures a consistent catalyst concentration throughout the reaction. nih.gov The use of triphenylphosphine (B44618) oxide, a close structural analog to butyldiphenylphosphine oxide, has been shown to be beneficial in the cross-coupling of electron-rich arylsilanolates with aryl bromides. nih.gov While specific data for butyldiphenylphosphine oxide in these named reactions is not always explicitly detailed in broad reviews, the general principles observed for structurally similar phosphine oxides are often applicable. The development of sterically hindered and electron-rich phosphine ligands has been a key factor in advancing the scope of these reactions. wikipedia.orgorganic-chemistry.org

Table 1: Application of Phosphine Oxide Derivatives in Cross-Coupling Reactions

Reaction Type Role of Phosphine Oxide Derivative Example Ligand Type Catalyst System Key Findings
Buchwald-Hartwig Amination Hemilabile ligand to prevent catalyst deactivation Mixed phosphine-phosphine oxide Pd-based Enhanced reactivity and yields, especially in challenging couplings. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling Stabilizer for active Pd(0) catalyst Triphenylphosphine oxide Pd-based Prevents catalyst decomposition and maintains reaction rate. nih.gov

The field of C-H activation has seen significant advancements with the use of phosphine-based ligands. nih.gov While direct C-H activation catalysis by butyldiphenylphosphine oxide itself is less documented, related secondary phosphine oxides (SPOs) in conjunction with transition metals like ruthenium have proven effective for the arylation of C-H bonds. ehu.es The bifunctional nature of SPOs, where the P=O group and the P-H bond can participate in the catalytic cycle, is a key feature. ehu.es

Ruthenium-SPO complexes have been successfully employed for the arylation of substrates containing a directing group. ehu.es The development of P(III)-directed C-H activation has become a powerful strategy for ligand design and synthesis, allowing for the late-stage diversification of phosphine ligands. nih.gov This approach has been used to create libraries of ligands for various catalytic applications. nih.gov Furthermore, cobalt-catalyzed C-H functionalization reactions have been studied, where bis(phosphine) cobalt(III) metallacycles are proposed as key intermediates. nih.gov The phosphine ligands in these systems play a crucial role in the mechanism of C-H bond cleavage and subsequent functionalization. nih.gov

Phosphine oxide derivatives can be instrumental in cyclization reactions. For instance, in the context of intramolecular cyclization, phosphine ligands are known to influence the reactivity and selectivity of the transformation. While specific examples detailing butyldiphenylphosphine oxide are scarce, the principles of phosphine-catalyzed or -mediated cyclizations are well-established.

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for the synthesis of organophosphorus compounds. bris.ac.uk Secondary phosphine oxides like butyldiphenylphosphine oxide can, in principle, participate in such reactions. The reaction can be promoted by radical initiators or metal catalysts. bris.ac.uk For example, the hydrophosphination of electron-deficient alkenes can be catalyzed by tributylphosphine, leading to the formation of functionalized phosphine oxides. researchgate.net

Alkene isomerization is another transformation where phosphine ligands play a role. Transition metal complexes with phosphine ligands can catalyze the migration of double bonds within a molecule. The electronic and steric properties of the phosphine ligand, such as those of butyldiphenylphosphine, would influence the efficiency and selectivity of the isomerization process.

The development of chiral phosphine ligands has been pivotal for asymmetric catalysis. nih.govacs.org P-chiral phosphine oxides are valuable precursors to these chiral ligands. researchgate.netnih.govacs.org The synthesis of enantioenriched P-chiral phosphine oxides can be achieved through various methods, including enantioselective cross-coupling reactions. researchgate.net These chiral phosphine oxides can then be reduced to the corresponding chiral phosphines.

While butyldiphenylphosphine oxide itself is achiral, derivatives bearing chiral moieties can be employed in asymmetric catalysis. For instance, chiral secondary phosphine oxide ligands have been used in iridium-catalyzed asymmetric hydrogenation of aldehydes, achieving high enantioselectivity. ehu.es The design of hybrid chelating ligands, such as those incorporating a phosphine oxide group, is an effective strategy for creating well-defined chiral pockets around the metal center. ehu.es

Table 2: Chiral Phosphine Oxides in Asymmetric Catalysis

Asymmetric Reaction Chiral Ligand Type Metal Key Feature
Hydrogenation of Aldehydes Chiral Secondary Phosphine Oxide Iridium High enantioselectivity through a well-defined chiral pocket. ehu.es
C-H Amidation Chiral Phosphine Oxide Iridium Cooperative effect between a chiral ligand and an acid co-catalyst. researchgate.net

Butyldiphenylphosphine oxide derivatives can act as ligands in hydrogenation and carbonylation reactions. In hydrogenation, secondary phosphine oxides have been used to stabilize metal nanoparticles (e.g., Pd, Ru, Ir), which are active catalysts for the reduction of various functional groups. ehu.esnih.gov The phosphine oxide can modulate the electronic properties of the metal surface, influencing the activity and selectivity of the hydrogenation. acs.org For example, palladium nanoparticles stabilized by secondary phosphine oxides have shown excellent performance in the chemoselective hydrogenation of nitro compounds to amines in water. nih.gov The use of phosphine oxide ligands can lead to enhanced reaction rates in the asymmetric hydrogenation of certain substrates. acs.org

In carbonylation reactions, palladium complexes bearing phosphine ligands are widely used. mdpi.comuni-rostock.de The nature of the phosphine ligand is critical in determining the outcome of the reaction, such as in the alternating copolymerization of ethene and carbon monoxide. While specific studies on butyldiphenylphosphine oxide in this context are not prevalent, the principles derived from similar phosphine ligands are applicable. The steric and electronic properties of the phosphine ligand influence the rate of migratory insertion of CO and the subsequent steps in the catalytic cycle.

Polymerization Catalysis and Related Transformations

The direct application of butyldiphenylphosphine oxide as a primary catalyst in polymerization is not prominently featured in scientific literature. However, the broader family of phosphine oxides, particularly bidentate phenoxy-phosphine oxide ligands, have been successfully employed in ethylene (B1197577) polymerization. Vanadium(III) complexes incorporating these ligands, when activated with ethylaluminum dichloride (Et2AlCl) and an ethyl trichloroacetate (B1195264) promoter, exhibit high catalytic activities for ethylene polymerization, even at elevated temperatures. This suggests a high level of thermal stability for the catalytic system.

These catalyst systems, with the general formula (2-R¹-4-R²-6-Ph₂P=O-C₆H₂O)VCl₂(THF)₂, have been shown to produce high molecular weight polyethylene (B3416737) with unimodal molecular weight distributions. acs.org Furthermore, by modifying the substituents on the phenoxy ring, the catalytic activity, comonomer incorporation, and polymer molecular weight can be effectively controlled, demonstrating their versatility in producing a range of polymer products. acs.org For instance, these complexes have shown high catalytic activities for the copolymerization of ethylene and 1-hexene. acs.org

Table 1: Ethylene Polymerization with Vanadium(III) Complexes Bearing Bidentate Phenoxy-Phosphine Oxide Ligands acs.org

ComplexActivity (kg PE/mmolV·h·bar)
2a (R¹=H, R²=H)20.5
2c (R¹=tBu, R²=H)26.4
2f (R¹=tBu, R²=tBu)15.8

Activation with Et₂AlCl and ethyl trichloroacetate.

Utilization as Advanced Reagents in Organic Synthesis

While butyldiphenylphosphine oxide is not a commonly cited standalone reagent, the phosphine oxide functional group is central to several important organic transformations, often as a byproduct that drives the reaction to completion. The most notable of these are the Wittig and Mitsunobu reactions.

In the Wittig reaction , a phosphonium (B103445) ylide reacts with an aldehyde or ketone to form an alkene and a phosphine oxide, typically triphenylphosphine oxide. mdpi.comorganic-chemistry.orglibretexts.orgwikipedia.orgnumberanalytics.com The formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide is a key thermodynamic driving force for this reaction. libretexts.org Though triphenylphosphine is most common, in principle, ylides derived from phosphonium salts containing butyl and diphenyl groups could be employed, which would generate butyldiphenylphosphine oxide as a byproduct. The Wittig reaction is a cornerstone of organic synthesis due to its reliability in forming carbon-carbon double bonds at a specific location. libretexts.org

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a variety of other functional groups, such as esters, with inversion of stereochemistry. organic-synthesis.comjkchemical.comwikipedia.orgchem-station.com This reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org Similar to the Wittig reaction, the formation of triphenylphosphine oxide is a crucial byproduct that drives the reaction forward. jkchemical.com The use of butyldiphenylphosphine in place of triphenylphosphine would analogously lead to the formation of butyldiphenylphosphine oxide.

Applications in Fine Chemical Manufacturing and Specialized Synthesis

Specific instances of butyldiphenylphosphine oxide being used in the manufacturing of fine chemicals are not well-documented. However, the principles of the reactions where its parent phosphine is used are widely applied in the synthesis of complex molecules and fine chemicals. For example, the Wittig reaction has been instrumental in the industrial synthesis of Vitamin A and other important compounds. numberanalytics.com

The development of polymeric catalysts containing triphenylphosphine moieties for use in Suzuki-Miyaura cross-coupling reactions highlights the ongoing interest in leveraging phosphine-based chemistry for efficient synthesis. chemrxiv.org These polymer-supported catalysts can offer advantages in terms of stability and recyclability. While not butyldiphenylphosphine oxide itself, these related systems underscore the potential for developing specialized catalytic materials based on the phosphine oxide scaffold for applications in fine chemical production.

Vi. Materials Science Applications of Butyldiphenylphosphine Oxide Containing Systems

Development of Advanced Materials and Polymeric Systems

The introduction of phosphine (B1218219) oxide groups into polymer structures is a well-established strategy for developing advanced materials with tailored properties. While research often focuses on triphenylphosphine (B44618) oxide or its derivatives, the principles apply to butyldiphenylphosphine (B1617683) oxide as well. The presence of the P=O unit in the polymer matrix can lead to several desirable characteristics.

Polymers containing phosphine oxide moieties typically exhibit enhanced flame resistance, high thermal and oxidative stability, improved solubility, and better miscibility and adhesion. rsc.org The P=O group's polarity and its ability to form hydrogen bonds contribute to these enhanced properties. For instance, the incorporation of phosphine oxide can disrupt polymer chain packing, leading to increased solubility in common organic solvents, which is beneficial for processing.

The flame-retardant properties of phosphine oxide-containing polymers are a key area of research. These materials can act in both the condensed and gas phases during combustion. nih.gov In the condensed phase, they promote the formation of a stable char layer that insulates the underlying material from heat and fuel sources. rsc.orgrsc.org This charring action is considered a significant advantage over halogenated flame retardants. nih.gov In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. nih.gov

A comparative study of aromatic polyethers showed that those containing phosphine oxide moieties had a measurable influence on flame retardancy compared to controls. researchgate.net The synthesis of polymers with phosphine oxide groups directly in the backbone is often achieved through the polymerization of monomers containing the phosphine oxide functionality. rsc.orgnih.gov

Incorporation of Phosphine Oxide Moieties into Polymeric Backbones for Enhanced Material Properties

Integrating phosphine oxide moieties directly into the main chain of polymers is a powerful method for modifying their fundamental properties. This covalent incorporation ensures the permanence of the phosphine oxide group within the material, preventing issues like leaching that can occur with additive-type flame retardants. rsc.org

The strong P=O bond, in comparison to P-O-C linkages, offers greater hydrolytic and oxidative stability to the resulting polymer. rsc.org Research on polyimides containing phosphine oxide moieties has demonstrated that these polymers maintain high thermal stability while showing increased char yields. rsc.org The introduction of flexible ether or other linkages in conjunction with the phosphine oxide group can further improve solubility and film-forming capabilities without compromising thermal performance. rsc.org

The thermal stability of polymers is a critical factor for many high-performance applications. Poly(arylene ether phosphine oxide)s have been shown to exhibit high thermal stabilities with decomposition temperatures (5% weight loss) exceeding 490°C and high glass transition temperatures (Tg) ranging from 198°C to 281°C. researchgate.net

The following table summarizes the thermal properties of several phosphine oxide-containing polyimides, illustrating the impact of the polymer backbone structure on performance.

PolymerTg (°C)T5% (°C, N2)Char Yield at 800°C (N2, %)
PI-1 28549058
PI-2 26048562
PI-3 24546749
PI-4 27050655

This table presents data on the glass transition temperature (Tg), 5% weight loss temperature (T5%), and char yield for different phosphine oxide-containing polyimides, demonstrating the high thermal stability and char-forming capability imparted by the phosphine oxide moiety. rsc.org

Luminescent Materials (e.g., Thermally Activated Delayed Fluorescence Emitters)

The phosphine oxide group plays a crucial role in the design of advanced luminescent materials, particularly for organic light-emitting diodes (OLEDs). The electron-withdrawing nature and steric bulk of the P=O group are highly beneficial for developing efficient emitters, especially those based on thermally activated delayed fluorescence (TADF). tandfonline.com

TADF materials enable OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons. researchgate.net The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. tandfonline.com

The phosphine oxide moiety, when incorporated into a TADF emitter, can help to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key strategy for reducing ΔEST. tandfonline.com Furthermore, the steric hindrance provided by bulky phosphine oxide groups can suppress intermolecular quenching effects, leading to higher emission efficiencies. tandfonline.com

A notable example is a narrowband green TADF emitter, PhCzBN-PO, which incorporates a diphenylphosphine (B32561) oxide (DPPO) group. This design resulted in a high external quantum efficiency (EQE) of 32.4% and pure green emission. rsc.org The DPPO group was instrumental in achieving a nonplanar structure and desirable photophysical properties. rsc.org

The table below details the photophysical properties of a diphenylphosphine oxide-decorated TADF emitter.

CompoundλPL (nm)ΦPL (%)τp (ns)τd (μs)kRISC (s-1)EQEmax (%)
PhCzBN-PO 52095254.22.1 x 10532.4

This table summarizes key photophysical data for the PhCzBN-PO emitter, including its emission wavelength (λPL), photoluminescence quantum yield (ΦPL), prompt and delayed fluorescence lifetimes (τp and τd), reverse intersystem crossing rate (kRISC), and maximum external quantum efficiency (EQEmax) in an OLED device. rsc.org

Phosphine oxides also serve as excellent host materials for TADF emitters in OLEDs due to their high triplet energies and good electron-transporting properties. acs.org

Vii. Advanced Characterization Techniques for Butyldiphenylphosphine Oxide and Its Complexes

Spectroscopic Analysis

Spectroscopic analysis is paramount in the structural elucidation and characterization of butyldiphenylphosphine (B1617683) oxide and its coordination complexes. Among the various spectroscopic methods, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecule's atomic-level structure, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the comprehensive analysis of butyldiphenylphosphine oxide. By probing the magnetic properties of atomic nuclei such as ¹H, ³¹P, and ¹³C, NMR provides a detailed map of the molecular framework, enables the monitoring of chemical transformations, and helps in understanding the electronic properties of the compound and its derivatives.

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the various proton environments within butyldiphenylphosphine oxide. The spectrum provides distinct signals for the protons of the aromatic phenyl rings and the aliphatic butyl chain. The chemical shifts, integration, and multiplicity of these signals are used for structural confirmation.

Aromatic Protons: The protons on the two phenyl groups typically appear as multiplets in the downfield region of the spectrum (usually between 7.3 and 7.9 ppm) due to complex spin-spin coupling.

Aliphatic Protons: The protons of the butyl group are found in the upfield region. The terminal methyl protons (CH₃) and the adjacent methylene protons (CH₂) each give rise to characteristic signals whose splitting patterns can be used to confirm the structure of the alkyl chain.

¹H NMR is also instrumental in tracing the mechanistic pathways of reactions. By acquiring spectra at different time intervals during a reaction, one can observe the disappearance of reactant signals and the emergence of signals for intermediates and products. Changes in the chemical shifts of the ligand's protons upon coordination to a metal center can confirm the formation of a complex and provide information about the binding mode.

Typical ¹H NMR Data for a Diphenylphosphine (B32561) Oxide Derivative

Group Typical Chemical Shift (δ) in ppm Multiplicity
Phenyl Protons 7.3 - 7.9 Multiplet (m)
Methylene Protons (CH₂) 1.3 - 2.3 Multiplet (m)

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful and direct method for studying phosphorus-containing compounds like butyldiphenylphosphine oxide. The ³¹P nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and relatively simple spectra. The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. oxinst.com

For butyldiphenylphosphine oxide, a single peak is typically observed in the ³¹P NMR spectrum, with a chemical shift around +30 to +40 ppm, characteristic of a pentavalent phosphine (B1218219) oxide. iucr.orgnih.gov This allows for easy differentiation from its corresponding phosphine precursor, which resonates at a much different chemical shift.

This technique is widely employed for real-time reaction monitoring. For example, the oxidation of a phosphine to a phosphine oxide can be followed by observing the decrease of the phosphine signal and the corresponding increase of the oxide signal. magritek.commagritek.com In catalysis, the coordination of butyldiphenylphosphine oxide to a metal center results in a significant change in the ³¹P chemical shift, which can be used to characterize the catalyst and study ligand exchange processes. acs.org Furthermore, the electronic properties of a complex can be inferred from the ³¹P chemical shift; changes in this shift can reflect the electron-donating or withdrawing nature of other ligands attached to the metal center. acs.org

Typical ³¹P NMR Chemical Shifts

Compound Type Typical Chemical Shift (δ) in ppm
Tertiary Phosphine (e.g., R₃P) -60 to +10
Tertiary Phosphine Oxide (e.g., R₃P=O) +20 to +60
Phosphonium (B103445) Salt (e.g., [R₄P]⁺) -5 to +30

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon skeleton of butyldiphenylphosphine oxide. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal, allowing for a complete assignment of the carbon framework. A key feature in the ¹³C NMR spectrum of organophosphorus compounds is the presence of phosphorus-carbon coupling (J-coupling), which provides valuable structural information. rsc.org

Aromatic Carbons: The phenyl rings show multiple signals. The ipso-carbon (directly attached to the phosphorus) exhibits a large coupling constant (¹JP-C), while the ortho, meta, and para carbons show smaller two-, three-, and four-bond coupling constants (²JP-C, ³JP-C, ⁴JP-C), respectively. rsc.org

Aliphatic Carbons: The four distinct carbon atoms of the butyl group also show coupling to the phosphorus atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and phosphorus atoms. rsc.org

Representative ¹³C NMR Data for a Butyldiphenylphosphine Oxide Analog

Carbon Atom Typical Chemical Shift (δ) in ppm Typical P-C Coupling Constant (JP-C) in Hz
ipso-C (Phenyl) ~133 ~98 (¹J)
para-C (Phenyl) ~132 ~3 (⁴J)
ortho-C (Phenyl) ~131 ~9 (²J)
meta-C (Phenyl) ~129 ~12 (³J)
α-C (Butyl) ~29 ~72 (¹J)
β-C (Butyl) ~26 ~15 (²J)
γ-C (Butyl) ~23 ~20 (³J)

Solid-state NMR (ssNMR) spectroscopy is essential for characterizing butyldiphenylphosphine oxide in its solid form or when it is adsorbed onto a material's surface, providing information unattainable by solution NMR. nsf.gov Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of nuclei like ³¹P and ¹³C can be obtained for solid samples.

When phosphine oxides are used as probe molecules to study the acidic sites on surfaces like silica or zeolites, ³¹P ssNMR is particularly informative. nih.gov The chemical shift of the adsorbed butyldiphenylphosphine oxide can indicate the nature of the surface interaction. For example, a downfield shift in the ³¹P signal upon adsorption on silica suggests an interaction between the phosphoryl oxygen and surface silanol groups. nsf.govtamu.edu The technique can distinguish between different types of adsorption sites and provide quantitative data on their abundance. nih.gov Furthermore, ssNMR can be used to study the dynamics and mobility of the adsorbed molecules on the surface. nsf.govrsc.org

Beyond standard one-dimensional NMR, a suite of advanced solution NMR techniques can be applied to study the detailed structure, interactions, and dynamics of butyldiphenylphosphine oxide and its complexes.

NOE-based Techniques: Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY, detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining the three-dimensional structure of supramolecular assemblies and metal complexes containing the butyldiphenylphosphine oxide ligand, revealing the spatial arrangement of the ligand with respect to other components of the complex.

Diffusion NMR: Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. It can be used to confirm the formation of a host-guest complex, study aggregation, or determine the size of a metal complex in solution.

NMR Titration Methods: By monitoring the change in chemical shifts (typically ¹H or ³¹P) of butyldiphenylphosphine oxide upon the incremental addition of a binding partner (e.g., a metal ion or a host molecule), one can determine the binding constant (Ka) for the interaction. The protons or phosphorus nucleus closest to the binding site will typically show the largest change in chemical shift, thus identifying the site of interaction.

Job's Plot Analysis: The method of continuous variations, commonly known as Job's plot, can be executed using NMR data to determine the stoichiometry of a complex in solution. researchgate.net A series of solutions is prepared with varying mole fractions of the host and guest while keeping the total molar concentration constant. The stoichiometry is identified as the mole fraction at which the change in a specific NMR parameter (e.g., the chemical shift of a particular proton) is maximized. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Studies

Single crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement within a crystalline material ncl.ac.uk. This technique has been successfully applied to tert-butyldiphenylphosphine (B1265831) oxide, a structurally similar compound, providing unambiguous proof of its molecular structure and packing in the solid state nih.govnih.gov.

The analysis revealed that tert-butyldiphenylphosphine oxide crystallizes in the monoclinic crystal system with the space group P2₁. The precise unit cell parameters have been determined, which define the repeating unit of the crystal lattice.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.3432 (6)
b (Å)9.5219 (9)
c (Å)12.4556 (15)
β (°)101.665 (10)
Volume (ų)736.78 (13)

Table 2: Selected Crystallographic Data for tert-Butyldiphenylphosphine Oxide. nih.gov

The data obtained from single crystal X-ray diffraction allows for a meticulous examination of the key structural features of tert-butyldiphenylphosphine oxide nih.govnih.gov.

Phosphorus Atom Geometry : The central phosphorus atom adopts a distorted tetrahedral geometry. The deviation from the ideal 109.5° tetrahedral angles is a result of the steric hindrance imposed by the bulky phenyl and butyl groups attached to the phosphorus atom nih.govnih.govvulcanchem.com.

P-O Bond Distance : The length of the phosphoryl bond (P-O) is determined to be 1.490 (1) Å nih.govnih.gov. This bond length is characteristic of a P=O double bond in phosphine oxides.

Intermolecular Interactions : The crystal structure is stabilized by weak C-H···O intermolecular interactions. The phosphoryl oxygen atom acts as an acceptor for hydrogen bonds from the phenyl groups of adjacent molecules, with C···O contact distances of 2.928 (4) Å and 2.930 (3) Å. These interactions result in the formation of an extended supramolecular network along the a-axis of the crystal nih.govnih.gov.

Bond / InteractionDistance (Å)
P-O1.490 (1)
P-C(phenyl)1.821 (3) - 1.825 (3)
P-C(tert-butyl)1.841 (3)
C···O Contact2.928 (4)
C···O Contact2.930 (3)

Table 3: Key Bond Lengths and Intermolecular Contact Distances for tert-Butyldiphenylphosphine Oxide. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Behavior and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a substance as a function of temperature or time under a controlled atmosphere. This technique is crucial for assessing the thermal stability and decomposition characteristics of butyldiphenylphosphine oxide.

A TGA experiment on butyldiphenylphosphine oxide would yield a curve of mass versus temperature. Typically, a stable compound will exhibit a flat baseline at lower temperatures, indicating thermal stability. As the temperature is increased, a point will be reached where the compound begins to decompose, resulting in a loss of mass. The onset temperature of this mass loss is a primary indicator of the material's thermal stability. The subsequent profile of the mass loss can provide information on the decomposition process, including the number of steps involved and the nature of the residue, if any. Such data is vital for determining the suitability of the compound for applications that may involve elevated temperatures researchgate.netnih.gov.

Viii. Computational Chemistry and Theoretical Investigations of Butyldiphenylphosphine Oxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the molecular and electronic properties of organophosphorus compounds, including phosphine (B1218219) oxides.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This approach allows for the identification of stable intermediates, the calculation of activation energies, and the characterization of transition state geometries. For phosphine oxides, this can illuminate mechanisms such as nucleophilic additions, oxidations, or their involvement in catalytic cycles.

Natural Bond Orbital (NBO) analysis is a computational method used to interpret a calculated wavefunction in terms of classical chemical bonding concepts such as lone pairs, and bonding and anti-bonding orbitals. researchgate.netwisc.edu It provides a detailed picture of charge distribution and donor-acceptor (hyperconjugative) interactions within a molecule.

For phosphine oxides, NBO analysis is crucial for characterizing the nature of the phosphorus-oxygen (P=O) bond. Theoretical studies on simple phosphine oxides like H₃PO and F₃PO have shown that the P=O bond is highly polar and best described as a semi-polar P⁺–O⁻ bond rather than a true double bond. missouri.edu This is supported by calculations that consistently show a large negative natural charge on the oxygen atom and a significant positive charge on the phosphorus atom. missouri.edursc.org NBO analysis quantifies this by examining the occupancies of bonding orbitals and the delocalization of electron density from oxygen's lone pairs into anti-bonding orbitals of the phosphorus-substituent bonds.

The analysis provides key data points, including natural atomic charges and the composition of the natural bond orbitals. For butyldiphenylphosphine (B1617683) oxide, NBO analysis would reveal how the electron-donating butyl group and the electron-withdrawing phenyl groups modulate the charge distribution and the polarity of the P=O bond.

Table 1: Representative NBO Analysis Data for a Model Phosphine Oxide (R₃P=O)

ParameterDescriptionTypical Calculated ValueImplication
Natural Charge on P The calculated charge localized on the phosphorus atom.+1.5 to +2.5Indicates a highly electropositive phosphorus center.
Natural Charge on O The calculated charge localized on the oxygen atom.-1.0 to -1.5Confirms significant electron density on the oxygen, supporting the P⁺–O⁻ description. missouri.edu
Wiberg Bond Index (P=O) A measure of the bond order between phosphorus and oxygen.~1.5 - 1.8Suggests a bond order that is more than a single bond but less than a true double bond. joaquinbarroso.com
LP(O) -> σ(P-C) Interaction EnergyThe stabilization energy from the delocalization of an oxygen lone pair (LP) into an anti-bonding (σ) P-C orbital.2 - 10 kcal/molQuantifies hyperconjugative effects that contribute to the overall stability of the molecule.

For many organic compounds, computational methods are used to model the equilibrium between different tautomeric forms. However, for simple phosphine oxides like butyldiphenylphosphine oxide, significant tautomerism is not a common feature. The potential tautomer, a phosphinous acid (R₂POH), is a distinct chemical entity. Therefore, theoretical investigations in this area are rare.

Conversely, modeling conformational preferences is highly relevant. Butyldiphenylphosphine oxide has multiple rotatable bonds (P-C_butyl and P-C_phenyl), leading to various possible spatial arrangements (conformers). DFT calculations can determine the relative energies of these conformers by performing a potential energy surface scan, where the energy is calculated as a function of specific dihedral angles. The results identify the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers. Experimental data from X-ray crystallography, such as the structure of the closely related tert-butyldiphenylphosphine (B1265831) oxide which exhibits a distorted tetrahedral geometry at the phosphorus atom, can provide an excellent starting point and validation for these computational models. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). mdpi.comrsc.org The process begins with a ground-state geometry optimization using DFT. Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com

Table 2: Hypothetical TD-DFT Output for Butyldiphenylphosphine Oxide in a Solvent

Excitation #Calculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
12750.015HOMO-1 -> LUMOn -> π
22680.250HOMO -> LUMOπ -> π
32300.180HOMO -> LUMO+1π -> π
42050.450HOMO-2 -> LUMOπ -> π

Structure-Reactivity Relationship Investigations

Computational chemistry provides a quantitative basis for understanding structure-reactivity relationships. By calculating specific molecular properties (descriptors), researchers can predict or explain the chemical behavior of a molecule. For phosphine oxides, these studies can focus on their reactivity as ligands, nucleophiles, or their stability towards oxidation/reduction.

One key relationship involves the oxidation of the parent phosphine to the phosphine oxide. The air stability of phosphines has been computationally correlated with the energy of the Singly Occupied Molecular Orbital (SOMO) of the corresponding phosphine radical cation. researchgate.net A lower SOMO energy suggests a greater susceptibility to oxidation by dioxygen, the very reaction that forms the phosphine oxide. researchgate.net DFT calculations can accurately predict these SOMO energies, thus establishing a quantitative link between the electronic structure of the parent phosphine and the ease of formation of its oxide.

Furthermore, reactivity in processes like nucleophilic addition can be explored. DFT studies on trivinylphosphine (B117729) oxide have successfully modeled its reactivity towards nucleophiles, demonstrating that computational analysis of activation barriers and reaction thermodynamics can explain its chemical behavior. mdpi.com

Theoretical Studies of Electronic and Steric Effects on Chemical Reactivity and Catalysis

The chemical behavior of butyldiphenylphosphine oxide is governed by the interplay of the electronic and steric properties of its butyl and diphenyl substituents. Theoretical studies are uniquely suited to disentangle and quantify these effects.

Electronic Effects: The butyl group is an electron-donating alkyl group, which increases the electron density on the phosphorus atom compared to triphenylphosphine (B44618) oxide. The phenyl groups are π-systems that can engage in resonance. DFT calculations can quantify these electronic effects by calculating atomic charges, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric Effects: The bulkiness of the butyl and phenyl groups influences the accessibility of the phosphorus and oxygen atoms to incoming reactants. Steric hindrance can be quantified computationally by parameters like the solid angle, which is a more sophisticated version of the experimentally derived Tolman cone angle. Studies on bulky tris-aryl phosphane oxides have shown that steric effects can be the dominant factor controlling properties like configurational stability, more so than electronic effects. researchgate.net

In catalysis, where phosphine oxides can act as ligands, both electronic and steric effects are critical. The electron-donating nature of the substituents influences the Lewis basicity of the oxygen atom, while the steric bulk affects the geometry and stability of the resulting metal complex. DFT can model these interactions, providing insights into ligand binding energies and the stability of catalytic intermediates. nih.gov

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~348.37 g/mol (butyldiphenyl variant)
Density~0.95 g/cm³ (predicted)
Boiling Point~585°C (predicted)
Melting Point88–92°C (analogous TPO derivatives)

Q. Table 2. Comparative Catalytic Performance

CatalystReaction TypeTOF (h⁻¹)Reference
Butyldiphenylphosphine oxideWittig Olefination120
[2.2.1] Bicyclic Derivativeg-Umpolung Addition450

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